

Application Notes: Chloroethane as a Specialty Solvent for Spectroscopic Analysis

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Compound of Interest

Compound Name: Chloroethane

Cat. No.: B1197429

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Chloroethane (ethyl chloride) is a halogenated organic compound that exists as a liquid below 12.3°C at atmospheric pressure.[1] While not a conventional solvent for spectroscopy due to its high volatility, its unique physical properties make it a valuable specialty solvent for specific applications, particularly in low-temperature spectroscopy.[2] Its primary uses in industry have been as an ethylating agent, and historically as a refrigerant and local anesthetic.[1][3] This document provides a comprehensive overview of the properties of **chloroethane** and detailed protocols for its use as a solvent in spectroscopic analyses.

Physical and Chemical Properties

Understanding the physical and chemical properties of **chloroethane** is essential for its effective and safe use in a laboratory setting. **Chloroethane** is a colorless liquid or gas with a pungent, ether-like odor.[3] It is highly flammable and should be handled with extreme care in a well-ventilated fume hood, away from ignition sources.[4]

Table 1: Physical and Chemical Properties of **Chloroethane**

| Property | Value | Reference(s) |
|------------------------------------|-------------------------------------|---|
| Chemical Formula | C₂H₅Cl | [1] [5] |
| Molar Mass | 64.51 g/mol | [1] |
| Boiling Point | 12.3 °C (54.1 °F) | [3] [5] |
| Melting Point | -138.7 °C | [1] |
| Density | 0.921 g/cm ³ (at 0-4 °C) | [1] |
| Refractive Index (n _D) | 1.3676 (at 20 °C) | [1] [4] |
| Dipole Moment | 2.06 D | [1] |
| Solubility in Water | 0.574 g/100 mL (at 20 °C) | [1] |

| Solubility in Organic Solvents | Soluble in ethanol, ether [\[1\]](#) |

Spectroscopic Properties of Chloroethane

The intrinsic spectroscopic characteristics of a solvent determine its suitability for different analytical techniques.

The UV cutoff is the wavelength below which the solvent itself absorbs strongly, rendering it unsuitable for analyzing a solute. For chlorinated alkanes, the UV cutoff is determined by the excitation of non-bonding electrons on the chlorine atom. While a definitive UV cutoff value for **chloroethane** is not widely published, it can be compared to similar chlorinated solvents. For instance, 1-chlorobutane has a UV cutoff of 220 nm, and chloroform's is 245 nm.[\[6\]](#)[\[7\]](#) Given its simpler structure, the UV cutoff for **chloroethane** is expected to be below 220 nm.

Recommendation: It is critical to run a background spectrum of the specific batch of **chloroethane** being used to determine its usable spectral window for any UV-Vis analysis.

Chloroethane has several distinct absorption bands in the mid-infrared region. These solvent peaks can potentially overlap with analyte signals. When using **chloroethane** as an IR solvent, these regions should be considered "blind spots." Spectra are typically obtained from a liquid film.

Table 2: Major Infrared Absorption Bands of **Chloroethane**

| Wavenumber (cm ⁻¹) | Vibration Type | Notes |
|--------------------------------|----------------|---|
| ~2880 to 3080 | C-H stretching | A strong, broad absorption region common to many organic molecules. |
| ~1300 to 1500 | C-H bending | Moderate to strong absorptions. |

| ~580 to 780 | C-Cl stretching | Characteristic absorption for organochlorine compounds. |

The region from approximately 1500 to 400 cm⁻¹ is considered the fingerprint region and contains a unique pattern of complex vibrations for **chloroethane**.

Using standard, non-deuterated **chloroethane** as an NMR solvent presents significant challenges for ¹H NMR due to the large signals from the solvent itself, which would obscure analyte signals. For ¹³C NMR, the solvent signals may be less problematic but can still interfere. Deuterated **chloroethane** (C₂D₅Cl) is the preferred form for NMR applications, though it is not as commonly available as other deuterated solvents.

Table 3: Predicted NMR Chemical Shifts for **Chloroethane**

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
|--|----------------------|--------------|-----------------------|
| ¹ H NMR (CH ₃) | ~1.5 | Triplet | ~7 Hz |
| ¹ H NMR (CH ₂) | ~3.5 | Quartet | ~7 Hz |
| ¹³ C NMR (CH ₃) | ~19 | - | - |

| ¹³C NMR (CH₂) | ~40 | - | - |

Applications and Limitations

Primary Application: Low-Temperature Spectroscopy The most significant application of **chloroethane** as a spectroscopic solvent is for experiments conducted at low temperatures (below 12°C).[2] Its extremely low melting point (-138.7°C) allows for a wide liquid-state temperature range, making it suitable for:

- **Reaction Monitoring:** Studying reaction intermediates that are only stable at low temperatures.
- **Conformational Analysis:** Analyzing molecules whose conformations are temperature-dependent.[8]
- **Improving Spectral Resolution:** In some cases, cooling a sample to low temperatures can sharpen spectral bands.[8]

Limitations:

- **High Volatility:** The low boiling point makes it difficult to handle at room temperature and requires a closed, cooled system.
- **Flammability:** **Chloroethane** is highly flammable, posing a significant safety risk.[4]
- **Interference:** Its own spectral signals (IR, NMR) can interfere with sample analysis.
- **Limited Polarity:** It is a relatively non-polar solvent, limiting its use to analytes with similar polarity.

Experimental Protocols

Protocol 1: General Sample Preparation for Spectroscopic Analysis

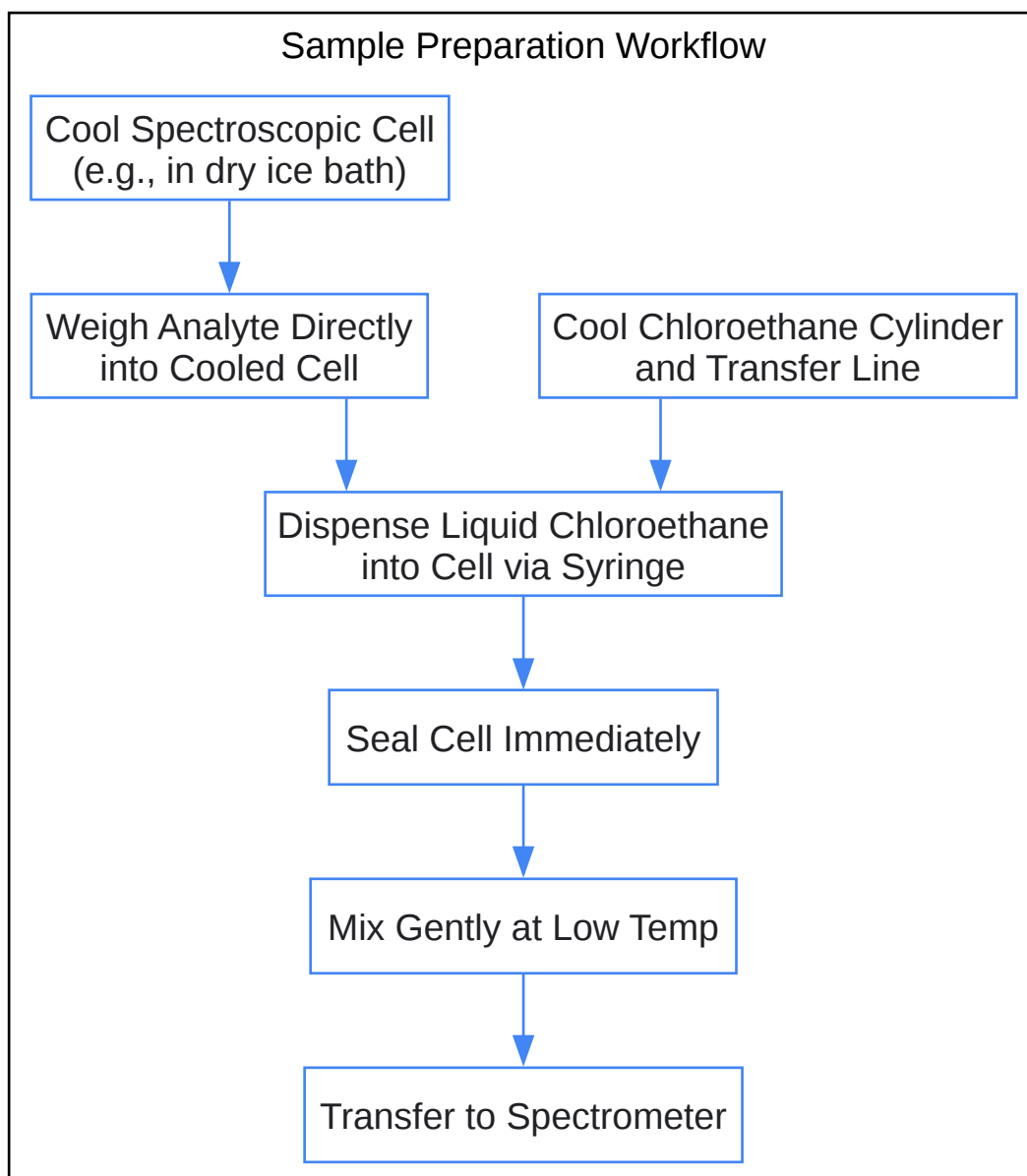
This protocol outlines the general steps for preparing a sample using liquid **chloroethane**. All steps must be performed in a certified fume hood.

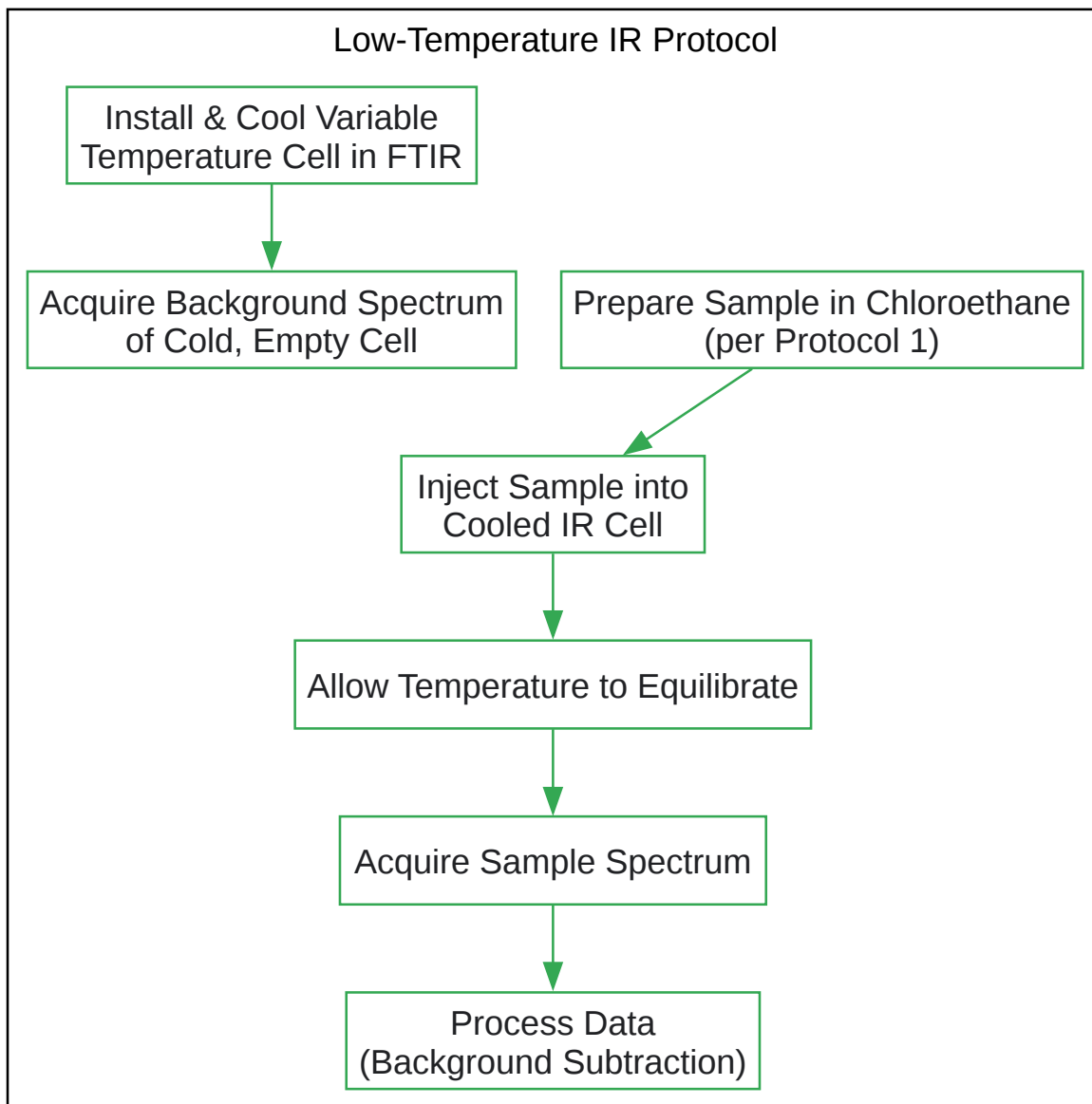
Materials:

- Analyte of interest

- Liquid **chloroethane** (stored in a pressurized cylinder or cooled below 12°C)
- Gas-tight syringe, pre-cooled
- Appropriate spectroscopic cell with a septum or sealable cap (e.g., quartz cuvette, NMR tube, liquid IR cell)
- Low-temperature bath (e.g., cryocooler, acetone/dry ice bath)

Workflow Diagram:





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